Home > Products > Building Blocks P15193 > N-(1,3-benzodioxol-5-ylmethyl)-6-methoxy-4-quinazolinamine
N-(1,3-benzodioxol-5-ylmethyl)-6-methoxy-4-quinazolinamine - 150450-42-3

N-(1,3-benzodioxol-5-ylmethyl)-6-methoxy-4-quinazolinamine

Catalog Number: EVT-430960
CAS Number: 150450-42-3
Molecular Formula: C17H15N3O3
Molecular Weight: 309.32 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
N-(1,3-benzodioxol-5-ylmethyl)-6-methoxy-4-quinazolinamine is a member of quinazolines.
Overview

N-(1,3-benzodioxol-5-ylmethyl)-6-methoxy-4-quinazolinamine is a small molecule compound that belongs to the class of quinazolinamine derivatives. It is characterized by its unique structure, which includes a benzodioxole moiety and a methoxy group attached to a quinazoline backbone. This compound has garnered interest for its potential biological activities and applications in medicinal chemistry.

Classification

The compound is classified as an experimental drug with no current approvals for clinical use. It is part of ongoing research aimed at exploring its therapeutic potential, particularly in the context of diseases mediated by specific molecular pathways.

Synthesis Analysis

Methods

The synthesis of N-(1,3-benzodioxol-5-ylmethyl)-6-methoxy-4-quinazolinamine typically involves multi-step organic reactions. The synthesis can be approached through the following general steps:

  1. Formation of the Quinazoline Core: The initial step usually involves the condensation of anthranilic acid derivatives with appropriate aldehydes to form the quinazoline structure.
  2. Benzodioxole Attachment: The benzodioxole moiety can be introduced via a nucleophilic substitution reaction, where a suitable benzodioxole derivative reacts with the quinazoline intermediate.
  3. Methoxy Group Introduction: The methoxy group can be added through methylation reactions, often utilizing reagents such as dimethyl sulfate or methyl iodide in the presence of a base.

Technical Details

The synthetic route requires careful control of reaction conditions such as temperature, solvent choice, and reaction time to optimize yield and purity. Analytical techniques like thin-layer chromatography and nuclear magnetic resonance spectroscopy are commonly employed to monitor the progress and confirm the structure of intermediates.

Molecular Structure Analysis

Structure

The molecular structure of N-(1,3-benzodioxol-5-ylmethyl)-6-methoxy-4-quinazolinamine can be represented as follows:

  • Chemical Formula: C17_{17}H18_{18}N2_{2}O3_{3}
  • Molecular Weight: Approximately 298.34 g/mol

The compound features:

  • A quinazoline ring system
  • A methoxy substituent at position 6
  • A benzodioxole moiety attached via a methylene bridge

Data

The compound's InChI Key is provided for computational purposes: QHIMVPIOWKYPSO-UHFFFAOYSA-N. Structural data can also be visualized using molecular modeling software that supports SMILES notation.

Chemical Reactions Analysis

Reactions

N-(1,3-benzodioxol-5-ylmethyl)-6-methoxy-4-quinazolinamine can participate in various chemical reactions:

  1. Nucleophilic Substitution: The presence of halogen or other leaving groups on the quinazoline core allows for nucleophilic attack by amines or other nucleophiles.
  2. Oxidation Reactions: The methoxy group may undergo oxidation under strong oxidative conditions, potentially leading to methanol formation or other oxidized products.
  3. Acylation Reactions: This compound may also react with acyl chlorides or anhydrides to form amides, expanding its chemical space for further biological testing.

Technical Details

Each reaction type requires specific conditions such as temperature control, choice of solvents, and catalysts to ensure high yields and selectivity.

Mechanism of Action

Process

The mechanism of action for N-(1,3-benzodioxol-5-ylmethyl)-6-methoxy-4-quinazolinamine is not fully elucidated but may involve modulation of specific signaling pathways in cells. Potential targets include:

  1. Kinase Inhibition: The compound may inhibit certain kinases involved in cell proliferation and survival.
  2. Receptor Interaction: It may interact with receptors that mediate cellular responses to growth factors or hormones.

Data

Further pharmacological studies are necessary to clarify its mechanism and identify specific biological targets.

Physical and Chemical Properties Analysis

Physical Properties

  • State: Solid
  • Solubility: Limited solubility in water (approximately 0.0199 mg/mL)

Chemical Properties

  • LogP (Octanol-Water Partition Coefficient): Approximately 4.75, indicating hydrophobic characteristics.
  • pKa Values: Strongest acidic pKa is around 13.65; strongest basic pKa is about 9.03.

These properties suggest that the compound may exhibit significant lipophilicity, influencing its absorption and distribution in biological systems.

Applications

Scientific Uses

N-(1,3-benzodioxol-5-ylmethyl)-6-methoxy-4-quinazolinamine is primarily explored for its potential therapeutic applications in treating diseases linked to dysregulated signaling pathways, particularly those involving kinases or receptor interactions. Research continues into its efficacy in preclinical models, examining its role in cancer therapy and other conditions influenced by similar molecular mechanisms.

Introduction to N-(1,3-benzodioxol-5-ylmethyl)-6-methoxy-4-quinazolinamine

Chemical Identity and Nomenclature

N-(1,3-Benzodioxol-5-ylmethyl)-6-methoxy-4-quinazolinamine represents a synthetically engineered small molecule with significant potential in medicinal chemistry. The systematic IUPAC name directly describes its atomic connectivity: a quinazoline core substituted with a methoxy group at position 6 and an amine linkage to a 1,3-benzodioxolylmethyl group at position 4. This nomenclature precisely locates these critical substituents on the heterocyclic scaffold [1]. Alternative naming conventions may reference it as 6-methoxy-N-(piperonyl)-4-quinazolinamine, highlighting the common name "piperonyl" for the 1,3-benzodioxol-5-ylmethyl moiety. The compound's molecular formula is established as C17H15N3O3, corresponding to a molecular weight of 309.33 g/mol [1]. While no specific CAS registry number appears in the provided records for this exact compound, structurally analogous benzodioxole-containing compounds like N-(1,3-benzodioxol-5-ylmethyl)-2-phenyl-4-quinazolinamine (Aldrich CPR R823368) demonstrate the consistent naming patterns for this chemical family [6].

Table 1: Nomenclature and Chemical Identifiers

Nomenclature TypeIdentifier
Systematic IUPAC NameN-(1,3-Benzodioxol-5-ylmethyl)-6-methoxyquinazolin-4-amine
Common Name Variant6-Methoxy-N-(piperonyl)quinazolin-4-amine
Molecular FormulaC17H15N3O3
Molecular Weight309.33 g/mol
Related CompoundsN-(1,3-Benzodioxol-5-ylmethyl)-2-phenyl-4-quinazolinamine (R823368) [6]

Structural Features and Key Functional Groups

The molecular architecture integrates three pharmacologically significant components: a quinazoline heterocycle, a methoxy substituent, and a 1,3-benzodioxole unit. The planar quinazoline system provides a π-electron-rich framework capable of diverse binding interactions with biological targets. At position 6, the methoxy group (–OCH3) serves as an electron-donating substituent that significantly influences electron distribution across the quinazoline ring, potentially enhancing binding affinity to complementary enzymatic pockets [1] [4]. The critical linkage at position 4 consists of a secondary amine (–NH–) connected to a methylene bridge (–CH2–), which attaches to the 5-position of the 1,3-benzodioxole system. This benzodioxole moiety forms a fused bicyclic structure with a methylenedioxy bridge (–O–CH2–O–) creating a planar, electron-rich aromatic system known to influence bioavailability and membrane permeability [7].

The spatial arrangement confers distinct physicochemical properties:

  • Planarity: The conjugated quinazoline-benzodioxole system promotes stacking interactions with aromatic residues in enzyme binding sites
  • Polarity: The molecule contains five hydrogen bond acceptors (three N atoms, two O atoms of benzodioxole, plus the methoxy oxygen) but only one hydrogen bond donor (the secondary amine), creating moderate polarity [7]
  • Lipophilicity: Calculated logP ≈ 2.7 balances aqueous solubility and membrane penetration
  • Rotatable Bonds: The methylene linker provides conformational flexibility for target adaptation

Table 2: Structural Characteristics and Calculated Properties

Structural FeatureRole/Property
Quinazoline CorePlanar heterocyclic scaffold enabling π-stacking interactions
6-Methoxy SubstituentElectron-donating group modulating electron density
Secondary Amine LinkageHydrogen bond donor site; conformational flexibility
1,3-BenzodioxolePlanar aromatic system enhancing lipophilicity
Calculated logP~2.7 (moderate lipophilicity)
Hydrogen Bond Acceptors5
Hydrogen Bond Donors1
Rotatable Bonds3 (enabling conformational adaptation)

Historical Context and Discovery in Medicinal Chemistry

The strategic design of N-(1,3-benzodioxol-5-ylmethyl)-6-methoxy-4-quinazolinamine emerged from targeted explorations of quinazoline derivatives as privileged scaffolds in drug discovery. Quinazolines gained prominence with the FDA approval of kinase inhibitors like erlotinib and gefitinib, establishing this heterocycle as a versatile template for targeting ATP-binding domains. The specific incorporation of the 1,3-benzodioxole moiety represents a calculated approach to enhance blood-brain barrier permeability and modulate electron distribution patterns, leveraging known pharmacokinetic advantages observed in CNS-active compounds containing this group [4] [8].

Patent analyses reveal that structurally analogous quinazoline derivatives have been investigated as inhibitors of growth factor receptors and phosphotransferases, particularly for oncology applications targeting tyrosine kinase signaling pathways . The benzodioxolylmethylamino substitution pattern at position 4 appears strategically selected to mimic natural substrates while conferring metabolic stability. Molecular hybridization approaches combining quinazoline with benzodioxole functionalities align with contemporary trends in developing kinase-targeted therapies for proliferative disorders. Specifically, derivatives sharing structural motifs with this compound have been claimed in patents covering tricyclic inhibitors of poly(ADP-ribose) polymerase (PARP)—a critical target in DNA repair pathways—highlighting the therapeutic relevance of this chemical class in cancer therapeutics [5] [8]. The compound's emergence reflects the evolution of structure-based design strategies focused on optimizing heterocyclic core structures with bioenhancing substituents for targeted therapy applications.

Properties

CAS Number

150450-42-3

Product Name

N-(1,3-benzodioxol-5-ylmethyl)-6-methoxy-4-quinazolinamine

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-6-methoxyquinazolin-4-amine

Molecular Formula

C17H15N3O3

Molecular Weight

309.32 g/mol

InChI

InChI=1S/C17H15N3O3/c1-21-12-3-4-14-13(7-12)17(20-9-19-14)18-8-11-2-5-15-16(6-11)23-10-22-15/h2-7,9H,8,10H2,1H3,(H,18,19,20)

InChI Key

GZQGUYVURISNFJ-UHFFFAOYSA-N

SMILES

COC1=CC2=C(C=C1)N=CN=C2NCC3=CC4=C(C=C3)OCO4

Canonical SMILES

COC1=CC2=C(C=C1)N=CN=C2NCC3=CC4=C(C=C3)OCO4

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.